Trimethylamine N-oxide (dihydrate)

Protein Stability Enzyme Assay Osmolyte Efficacy

Researchers requiring reproducible protein stabilization data often face variability when substituting osmolytes. This dihydrate form ensures accurate molar concentration series without the handling complexities of the anhydrous counterpart. • 1.4× greater molar efficiency than glycine betaine in restoring RNase A activity • Non-hygroscopic crystalline solid (mp 95-101 °C) ensures consistent mass measurements over long-term storage • ≥100 mg/mL aqueous solubility prevents precipitation in automated liquid handling systems • Well-characterized intermediate preferential exclusion profile for DSC and vapor pressure osmometry reference

Molecular Formula C4H13NO
Molecular Weight 91.15 g/mol
Cat. No. B10827968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylamine N-oxide (dihydrate)
Molecular FormulaC4H13NO
Molecular Weight91.15 g/mol
Structural Identifiers
SMILESC.C[N+](C)(C)[O-]
InChIInChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4
InChIKeyDXSAXAMDUIJCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylamine N-Oxide Dihydrate: Key Properties


Trimethylamine N-oxide dihydrate (TMAO·2H₂O; CAS 62637-93-8) is the crystalline dihydrate form of the naturally occurring osmolyte trimethylamine N-oxide. It is a white to off-white solid with a melting point of 95–101 °C, readily soluble in water (≥100 mg/mL), methanol, and DMSO, but insoluble in diethyl ether and hydrocarbon solvents [1]. As a member of the methylamine class of chemical chaperones, TMAO is widely recognized for its ability to counteract the denaturing effects of urea and hydrostatic pressure on proteins, a property that has been extensively characterized in biophysical and biochemical research [2]. This specific dihydrate form offers distinct handling and solubility advantages over its anhydrous counterpart, making it the preferred choice for aqueous-based experimental workflows.

Trimethylamine N-Oxide Dihydrate: Why Substitution Fails


Substituting TMAO dihydrate with another osmolyte (e.g., glycine betaine, glycerol) or the anhydrous form carries quantifiable risk due to marked differences in potency, thermodynamic interaction profiles, and physicochemical handling. In-class osmolytes exhibit a wide range of efficacies in counteracting urea denaturation; for instance, achieving equivalent functional recovery requires significantly different molar ratios [1]. Furthermore, the profound differences in preferential exclusion from protein surfaces and melting points between osmolytes [2] and between the dihydrate and anhydrous forms of TMAO directly impact experimental reproducibility, solubility in aqueous buffers, and long-term storage stability. These are not interchangeable reagents; selection must be guided by the specific quantitative performance requirements of the assay or process.

Trimethylamine N-Oxide Dihydrate: Performance Evidence


Counteracting Urea-Induced RNase A Inactivation

In a direct kinetic comparison of the ability to recover urea-impaired ribonuclease A (RNase A) activity, TMAO demonstrated significantly higher molar efficiency than glycine betaine. Full recovery of the urea-induced decrease in reaction rate required only 1 molar equivalent of TMAO, whereas achieving the same effect with glycine betaine required 1.4 molar equivalents [1]. This indicates that TMAO is approximately 40% more potent on a molar basis for this counteracting function.

Protein Stability Enzyme Assay Osmolyte Efficacy

Counteracting Urea-Induced α-Chymotrypsin Denaturation

When assessed for its ability to counteract urea-induced denaturation of α-chymotrypsin, TMAO exhibited substantially stronger protection than either betaine or sarcosine. While all three methylamines provided a counteracting effect, the efficacy of TMAO was qualitatively and quantitatively greater, as determined by measurements of hydrodynamic diameter and thermodynamic parameters (Tm, ΔH, ΔGU) using dynamic light scattering and differential scanning calorimetry [1].

Protein Folding Thermal Stability Chaperone Activity

Preferential Interaction Profile with Bovine Serum Albumin

Vapor pressure osmometry studies reveal that TMAO exhibits a unique preferential interaction coefficient (Γμ1,μ3) with bovine serum albumin (BSA), distinguishing it from other common osmolytes. The magnitude of preferential exclusion, a key indicator of osmolyte-protein compatibility, decreases in the order: glycine betaine ≫ proline > TMAO > trehalose ≈ potassium glutamate > glycerol. For betaine, Γμ1,μ3/m = −49 ± 1 m⁻¹, whereas glycerol is the least excluded (Γμ1,μ3/m = −10 ± 1 m⁻¹) [1]. TMAO's intermediate exclusion profile suggests a balanced interaction that stabilizes proteins without excessive depletion from the local domain.

Protein-Solute Interaction Preferential Hydration Vapor Pressure Osmometry

Lower Melting Point for Easier Handling

The dihydrate form of TMAO (C₃H₉NO·2H₂O) exhibits a melting point of 95–101 °C, dramatically lower than that of the anhydrous form, which melts at 213–214 °C (with decomposition) [1]. This significant difference in thermal behavior arises from the presence of two water molecules in the crystal lattice, which not only depresses the melting point but also confers enhanced aqueous solubility and prevents the extreme hygroscopicity of the anhydrous material.

Physicochemical Property Sample Preparation Thermal Stability

High Aqueous Solubility for Stock Solutions

Trimethylamine N-oxide dihydrate demonstrates excellent solubility in water, with reported values of up to 100 mg/mL (approximately 900 mM), enabling the preparation of highly concentrated stock solutions . This is in contrast to the anhydrous form, which is described as hygroscopic and requires careful handling to prevent water absorption [1]. The dihydrate is also soluble in methanol and DMSO (22 mg/mL at 25 °C) but insoluble in diethyl ether and benzene .

Solubility Stock Solution Preparation Assay Development

Trimethylamine N-Oxide Dihydrate: Application Scenarios


Protein Folding and Stability Under Urea Stress

Investigators quantifying the counteraction of urea-induced protein denaturation or activity loss should select TMAO dihydrate as the primary stabilizing osmolyte. Its 1.4× greater molar efficiency over glycine betaine in restoring RNase A activity [1] and its superior protection of α-chymotrypsin [2] make it the benchmark for such studies. The high aqueous solubility of the dihydrate ensures accurate preparation of molar concentration series without the handling complexities of the anhydrous form.

Protein-Solute Preferential Interaction Characterization

For vapor pressure osmometry, differential scanning calorimetry, or volumetric studies aimed at mapping the thermodynamic landscape of protein-osmolyte interactions, TMAO dihydrate offers a well-characterized, intermediate preferential exclusion profile [3]. Its distinct position on the spectrum between highly excluded betaine and weakly excluded glycerol provides a critical reference point for validating models of osmolyte mechanism and protein stabilization, as demonstrated in volumetric and compressibility studies [4].

Aqueous Buffer Preparation for High-Throughput Screening

Laboratories requiring large volumes of osmolyte-containing buffers for automated liquid handling systems will find TMAO dihydrate advantageous. Its low melting point (95–101 °C) and high water solubility (≥100 mg/mL) facilitate rapid dissolution and prevent precipitation in tubing or microplate wells. The non-hygroscopic nature of the dihydrate, compared to the anhydrous form, ensures consistent mass measurements and solution concentrations over time, a key requirement for reproducible screening campaigns.

Deep-Sea Protein Pressure Stability Studies

Research investigating the molecular adaptations of proteins from deep-sea organisms, where high hydrostatic pressure and urea coexist, should prioritize TMAO dihydrate. The compound is the natural piezolyte used by deep-sea fishes to counteract pressure-induced protein destabilization [5]. Using the dihydrate form in high-pressure biophysical experiments (e.g., high-pressure NMR or fluorescence spectroscopy) ensures that the experimental osmolyte matches the in vivo solute in both chemical identity and handling properties, reducing experimental artifacts.

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